N-[2-amino-2-(4-chlorophenyl)ethyl]methanesulfonamide
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Overview
Description
N-[2-amino-2-(4-chlorophenyl)ethyl]methanesulfonamide is an organic compound with a complex structure that includes an amino group, a chlorophenyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-2-(4-chlorophenyl)ethyl]methanesulfonamide typically involves the reaction of 4-chlorophenylacetonitrile with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product is then subjected to further reactions to introduce the amino group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-2-(4-chlorophenyl)ethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-amino-2-(4-chlorophenyl)ethyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-amino-2-(4-chlorophenyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-2-(4-bromophenyl)ethyl)methanesulfonamide
- N-(2-amino-2-(4-fluorophenyl)ethyl)methanesulfonamide
- N-(2-amino-2-(4-methylphenyl)ethyl)methanesulfonamide
Uniqueness
N-[2-amino-2-(4-chlorophenyl)ethyl]methanesulfonamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for specific research applications.
Properties
Molecular Formula |
C9H13ClN2O2S |
---|---|
Molecular Weight |
248.73 g/mol |
IUPAC Name |
N-[2-amino-2-(4-chlorophenyl)ethyl]methanesulfonamide |
InChI |
InChI=1S/C9H13ClN2O2S/c1-15(13,14)12-6-9(11)7-2-4-8(10)5-3-7/h2-5,9,12H,6,11H2,1H3 |
InChI Key |
OQNPQCUKASKERR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCC(C1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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